2-Hydroxydecanoic Acid

説明

Overview of 2-Hydroxydecanoic Acid within the Hydroxylated Fatty Acid Class

This compound, also known as α-hydroxycapric acid, is classified as a medium-chain hydroxylated fatty acid. nih.govhmdb.cahmdb.ca Hydroxylated fatty acids are characterized by the presence of one or more hydroxyl (-OH) groups along their aliphatic chain. This structural feature significantly influences their physical and chemical properties compared to their non-hydroxylated counterparts. chemimpex.com

The position of the hydroxyl group is a critical determinant of the fatty acid's function. In the case of this compound, the alpha-hydroxylation confers properties that are distinct from those of fatty acids hydroxylated at other positions, such as the beta or omega positions. lookchem.com 2-hydroxy fatty acids (2-OHFAs) are found in nature as components of sphingolipids, particularly in the nervous system, skin, and kidneys. nih.govresearchgate.netgerli.com The enzyme responsible for their biosynthesis is fatty acid 2-hydroxylase (FA2H), which stereospecifically produces the (R)-2-hydroxy isomer. nih.gov

The presence of the hydroxyl group increases the polarity of the molecule, enhancing its solubility in water compared to decanoic acid. ontosight.ai This amphiphilic nature, possessing both a hydrophilic head (the carboxyl and hydroxyl groups) and a hydrophobic tail (the carbon chain), allows this compound and its salts to act as surfactants and emulsifiers. ontosight.aiontosight.ai

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C10H20O3 nih.govchemimpex.com |

| Molecular Weight | 188.27 g/mol chemimpex.com |

| Appearance | White solid chemimpex.com |

| Classification | Medium-chain fatty acid, 2-hydroxy fatty acid nih.govinvivochem.com |

| Synonyms | α-Hydroxycapric acid, 2-hydroxy capric acid nih.govchemimpex.com |

Significance in Biochemical and Pharmacological Research

The unique structural attributes of this compound underpin its significance in both biochemical and pharmacological investigations.

Biochemical Research:

In the realm of biochemistry, this compound serves as a valuable tool for studying fatty acid metabolism and the function of lipid-metabolizing enzymes. chemimpex.com It is recognized as an intermediate in the metabolic pathways of certain microorganisms. ontosight.ai Research has shown that 2-hydroxy fatty acids, including this compound, are integral to the structure and function of sphingolipids, which are crucial components of cell membranes and are involved in cell signaling. nih.gov The hydroxylation of the fatty acid chain can influence membrane fluidity and the interactions between lipids and proteins within the membrane. nih.gov

Studies on the gut microbiome have revealed that microorganisms can produce hydroxy fatty acids, which can then be absorbed by the host, potentially influencing host lipid composition and health. pnas.org

Pharmacological Research:

Pharmacologically, this compound has demonstrated several areas of potential therapeutic relevance. One notable area is its role as an absorption enhancer. A study in rats showed that this compound was more potent than its parent compound, decanoic acid, in enhancing the mucosal absorption of a model drug. nih.gov This effect is thought to be related to its ability to interact with cell membranes and sequester calcium ions. nih.gov

Furthermore, research has indicated that 2-hydroxy fatty acids may possess antimicrobial and antifungal properties. lookchem.comontosight.aiontosight.ai The ability of these molecules to disrupt microbial cell membranes is a key area of investigation. lookchem.com The synthetic derivative of a similar hydroxylated fatty acid, 2-hydroxyoleic acid, has shown potent anti-cancer activities, sparking interest in the therapeutic potential of other 2-hydroxy fatty acids. gerli.com

Research Findings on this compound and Related Compounds:

| Research Area | Finding |

| Drug Absorption | This compound exhibited greater absorption-enhancing potency for phenolsulfonphthalein in rats compared to decanoic acid. nih.gov |

| Antimicrobial Activity | Hydroxy fatty acids, including this compound, have been shown to possess antimicrobial and antifungal properties. lookchem.comontosight.aiontosight.ai |

| Sphingolipid Biology | 2-Hydroxy fatty acids are essential components of sphingolipids, influencing membrane properties and cell signaling. nih.gov |

| Cancer Research | The related compound, 2-hydroxyoleic acid, has demonstrated significant anti-cancer effects, suggesting a potential area of exploration for this compound. gerli.com |

Research Trajectories and Interdisciplinary Relevance

The study of this compound is expanding into various interdisciplinary fields, highlighting its versatility and potential for broader applications.

Current research trajectories are focused on several key areas:

Drug Delivery Systems: Leveraging its properties as a penetration enhancer, researchers are exploring the use of this compound in developing novel drug delivery systems to improve the bioavailability of poorly absorbed drugs. chemimpex.com

Biomaterials: Its potential as a precursor for the synthesis of polymers and surfactants is being investigated for applications in biodegradable plastics and other biomaterials. chemimpex.comlookchem.com

Cosmetics and Personal Care: Due to its emollient and skin-conditioning properties, this compound is utilized in cosmetic formulations to enhance texture and moisture retention. chemimpex.comlookchem.com

Food Science: In the food industry, it is being explored as a flavoring agent and preservative, contributing to the stability and taste of food products. chemimpex.comlookchem.com

Metabolic Studies: Ongoing research continues to use this compound as a probe to gain deeper insights into fatty acid metabolism and its role in health and disease. chemimpex.com

The interdisciplinary relevance of this compound is evident in its application across biochemistry, pharmacology, materials science, and the food and cosmetic industries. Future research will likely focus on elucidating the precise mechanisms of its biological activities, optimizing its use in various applications, and exploring the therapeutic potential of its derivatives.

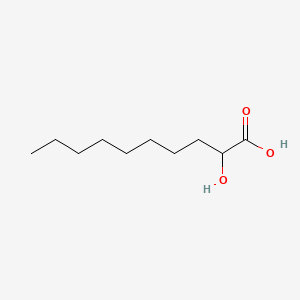

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPVDCPCKSNJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021248 | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-81-7 | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCAPRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41993WR8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Context

Presence in Microorganisms

The identification of 2-hydroxydecanoic acid in microorganisms has been a key area of study, particularly concerning the composition of bacterial cell envelopes.

This compound has been identified as a component of the lipopolysaccharide (LPS) fraction of the aerobic bacterium Pseudomonas ovalis. caymanchem.comtargetmol.com The LPS, a major component of the outer membrane of Gram-negative bacteria, is composed of a lipid A portion, a core oligosaccharide, and an O-antigen. The hydroxy fatty acids are found in the lipophilic lipid A part. caymanchem.comnih.gov

Research on Pseudomonas ovalis IAM 1177 revealed a significant abundance of hydroxy fatty acids within the lipophilic part of its LPS fraction, constituting approximately 80% of the total fatty acids. nih.gov While 3-hydroxydecanoic acid was a major component, the presence of 2-hydroxy fatty acids was also established in this bacterial fraction. nih.gov

| Compound Name | Type | Location of Hydroxyl Group |

|---|---|---|

| 3-Hydroxydecanoic acid | Hydroxy Fatty Acid | Carbon 3 (Beta) |

| 3-Hydroxydodecanoic acid | Hydroxy Fatty Acid | Carbon 3 (Beta) |

| 2-Hydroxydodecanoic acid | Hydroxy Fatty Acid | Carbon 2 (Alpha) |

Similar 2-hydroxy fatty acids have also been noted in the lipid A of other bacterial species, such as Xanthomonas sinensis and Pseudomonas maltophilia, where 2-hydroxy-9-methyldecanoic acid was identified. nih.govbohrium.com

The biosynthesis of 2-hydroxy fatty acids in microorganisms occurs through specific oxidative processes. Unlike the 3-hydroxy fatty acids that are common intermediates in the well-known beta-oxidation pathway of fatty acid degradation, 2-hydroxy fatty acids are typically formed through a direct hydroxylation reaction at the alpha-carbon. nih.govyoutube.com

Studies using isotopic oxygen (¹⁸O₂) with Pseudomonas ovalis demonstrated that one oxygen atom from molecular oxygen was directly incorporated into the hydroxyl group of 2-hydroxydodecanoic acid. nih.gov This finding supports a biosynthetic pathway involving a direct hydroxylation mechanism, catalyzed by an α-hydroxylase enzyme, rather than hydration of a double bond as seen in beta-oxidation. nih.gov This enzymatic oxidation represents a distinct pathway for modifying fatty acids in microorganisms. researchgate.net

Endogenous Production and Dietary Sources in Biological Systems

Beyond its presence in bacteria, this compound has been detected in other biological systems, including humans, and is known to occur in some natural sources. The compound has been identified in human blood and can be found in feces, suggesting its relevance in human metabolism, potentially arising from gut microbiota activity or dietary intake. hmdb.cachemicalbook.com

While specific, concentrated dietary sources are not extensively documented, this compound is generally described as a naturally occurring substance in some plants and animals. lookchem.com It is considered a component of certain natural oils and fats and has applications in the food industry for its potential contributions to texture and stability. lookchem.com

Biosynthesis and Metabolic Pathways of 2 Hydroxydecanoic Acid

Enzymatic Formation Mechanisms

The biosynthesis of 2-hydroxydecanoic acid, a hydroxylated medium-chain fatty acid, is an enzymatically driven process. The introduction of a hydroxyl group onto the alpha-carbon (C-2) of decanoic acid is primarily catalyzed by specific classes of enzymes, namely monooxygenases and fatty acid 2-hydroxylases. These enzymes play a crucial role in the production of this specialized fatty acid, which can then be incorporated into more complex lipids or directed towards catabolic pathways.

Role of Monooxygenases in Hydroxylation

Monooxygenases, particularly those from the cytochrome P450 (CYP) superfamily, are well-documented for their ability to hydroxylate a wide array of substrates, including fatty acids. researchgate.netnih.gov These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, while the other oxygen atom is reduced to water. In the context of this compound formation, specific CYP enzymes can exhibit regioselectivity for the α-position of decanoic acid.

Research has demonstrated that variants of the cytochrome P450 enzyme CYP152A1 can catalyze the hydroxylation of decanoic acid. researchgate.net This enzymatic reaction is a key step in producing this compound. The process is complex, often requiring an electron transfer system to regenerate the enzyme's active state. The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to a highly reactive state, which then enables the hydroxylation of the fatty acid substrate. youtube.com

The regioselectivity of these monooxygenases is a critical factor, determining the position of the hydroxyl group on the fatty acid chain. While some P450 enzymes preferentially hydroxylate the terminal (ω) carbon, others, like certain CYP152A1 variants, can be engineered or are naturally inclined to target the α- or β-positions of the fatty acid. researchgate.netnih.gov

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Function |

|---|---|---|---|---|

| Monooxygenase (Cytochrome P450) | CYP152A1 variants | Decanoic acid | This compound | α-hydroxylation of the fatty acid chain |

| Fatty Acid 2-Hydroxylase | FA2H | Decanoic acid | (R)-2-Hydroxydecanoic acid | Stereospecific production of the (R)-enantiomer |

Contribution of Fatty Acid 2-Hydroxylase

Fatty acid 2-hydroxylase (FA2H) is a key enzyme directly responsible for the synthesis of 2-hydroxy fatty acids. This enzyme catalyzes the hydroxylation of the C-2 position of a range of fatty acids, including decanoic acid. A notable characteristic of FA2H is its stereospecificity, exclusively producing the (R)-enantiomer of the 2-hydroxy fatty acid.

The 2-hydroxy fatty acids produced by FA2H are essential building blocks for the synthesis of various sphingolipids, which are crucial components of cell membranes, particularly in neural tissues. The mechanism of FA2H involves the direct hydroxylation of the fatty acid substrate, a process that is vital for the normal physiological function of several tissues and organs.

Catabolism and Metabolic Fates

Once synthesized, this compound can undergo several metabolic transformations. These pathways are essential for its degradation and for the recycling of its carbon skeleton. The primary catabolic routes include its participation in fatty acid oxidation pathways, degradation via peroxisomal alpha-oxidation, and its conversion to a 2-keto acid.

Participation in Fatty Acid Oxidation Pathways

While standard β-oxidation is the primary pathway for the degradation of most fatty acids, the presence of a hydroxyl group at the α-carbon of this compound necessitates modifications to this process. Before entering the β-oxidation spiral, the hydroxyl group typically needs to be oxidized to a keto group. This conversion would yield 2-ketodecanoic acid, which can then be further metabolized.

The complete oxidation of fatty acids, including hydroxylated forms, is a major source of metabolic energy, providing ATP, NADH, and FADH2. nih.govbu.edu Although direct studies on the complete β-oxidation of this compound are limited, the metabolism of other hydroxy fatty acids, such as 15-hydroxyeicosatetraenoic acid, has been shown to proceed through β-oxidation, leading to the production of ketone bodies, CO2, and acetate. researchgate.net This suggests a plausible, analogous pathway for the catabolism of this compound.

Peroxisomal Alpha-Oxidation of Hydroxycapric Acids

Peroxisomal α-oxidation is a key catabolic pathway for 2-hydroxy fatty acids. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. In this pathway, the 2-hydroxy fatty acid is first activated to its acyl-CoA ester. Subsequently, the enzyme 2-hydroxyphytanoyl-CoA lyase cleaves the 2-hydroxy fatty acyl-CoA into formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. This aldehyde can then be oxidized to a carboxylic acid, which can subsequently enter the β-oxidation pathway. This pathway is particularly important for the degradation of branched-chain fatty acids like phytanic acid but also plays a role in the breakdown of straight-chain 2-hydroxy fatty acids.

Conversion to 2-Keto Acids by Specific Oxidases

A crucial step in the metabolism of this compound is its conversion to the corresponding 2-keto acid, 2-ketodecanoic acid. This oxidation reaction is catalyzed by a class of enzymes known as 2-hydroxyacid dehydrogenases or oxidases. nih.govwikipedia.org These enzymes facilitate the removal of hydrogen from the hydroxyl group, forming a keto group at the C-2 position. This conversion is often a reversible process. nih.gov

The resulting 2-keto acid can then be further metabolized through various pathways. For instance, it can undergo oxidative decarboxylation, where the carboxyl group is removed as carbon dioxide, yielding a fatty acid that is one carbon shorter. This process is an alternative route for the degradation of 2-hydroxy fatty acids.

| Metabolic Pathway | Key Enzyme(s) | Intermediate/Product | Significance |

|---|---|---|---|

| Fatty Acid Oxidation (Modified) | 2-Hydroxyacid dehydrogenase, β-oxidation enzymes | 2-Ketodecanoic acid, Acetyl-CoA | Energy production |

| Peroxisomal Alpha-Oxidation | 2-Hydroxyphytanoyl-CoA lyase | Nonanal, Formyl-CoA | Degradation and chain shortening |

| Conversion to 2-Keto Acid | 2-Hydroxyacid dehydrogenase/oxidase | 2-Ketodecanoic acid | Precursor for further catabolism |

Glycolate (B3277807) Oxidase Activity and Enantioselectivity

Glycolate oxidase (GO), also known as (S)-2-hydroxy acid oxidase, is a flavin mononucleotide (FMN)-dependent enzyme that plays a role in the oxidation of 2-hydroxy carboxylic acids. nih.govproteopedia.org This enzyme catalyzes the conversion of an (S)-2-hydroxy acid and molecular oxygen into a 2-oxo acid and hydrogen peroxide. proteopedia.orggenome.jp While the biosynthesis of this compound in various organisms can occur through different pathways, the enzymatic activity of glycolate oxidase demonstrates a specific interaction with this medium-chain 2-hydroxy fatty acid.

Research has demonstrated the high enantioselectivity of glycolate oxidase for the (S)-enantiomer of various 2-hydroxy carboxylic acids, including this compound. A study utilizing glycolate oxidase from spinach, coexpressed with catalase in the methylotrophic yeast Pichia pastoris, investigated the oxidation of several racemic 2-hydroxy acids. The findings indicated that glycolate oxidase is absolutely specific to the (S)-enantiomers, facilitating their oxidation to the corresponding 2-keto acids while leaving the (R)-enantiomers largely unreacted. nih.gov This enantioselectivity makes glycolate oxidase a valuable biocatalyst for the kinetic resolution of racemic mixtures of 2-hydroxy acids, enabling the preparation of enantiomerically pure (R)-2-hydroxy acids. nih.govfigshare.com

In this study, the relative rates of oxidation for different 2-hydroxy acids were compared to the oxidation of lactic acid. This compound was found to be a substrate for glycolate oxidase, although its rate of oxidation was lower than that of shorter-chain 2-hydroxy acids. nih.gov The best substrates identified were 3-chlorolactic acid and 2-hydroxybutanoic acid, with relative oxidation rates of 110% and 120%, respectively, compared to lactic acid. nih.gov

The substrate specificity of 2-hydroxy acid oxidases can vary between different isoenzymes and species. In humans, three distinct peroxisomal 2-hydroxy acid oxidases have been identified: HAOX1, HAOX2, and HAOX3. nih.gov Each of these enzymes exhibits different substrate preferences. Notably, HAOX3, which is expressed in the pancreas, shows a preference for medium-chain substrates such as 2-hydroxyoctanoate. nih.gov This suggests that enzymes with glycolate oxidase activity can be tailored for specific chain-length 2-hydroxy fatty acids.

The enzymatic oxidation of (S)-2-hydroxydecanoic acid by glycolate oxidase results in the formation of 2-oxodecanoic acid and hydrogen peroxide. The hydrogen peroxide produced in this reaction can cause oxidative stress and deactivate the enzyme, which is why catalase is often used as a cocatalyst to decompose it into water and oxygen. nih.gov

The following interactive table summarizes the relative oxidation rates of various 2-hydroxy acids by spinach glycolate oxidase coexpressed with catalase, as reported in the literature. nih.gov

| Substrate | Relative Rate of Oxidation (%) |

| 2-Hydroxybutanoic acid | 120 |

| 3-Chlorolactic acid | 110 |

| Lactic acid | 100 |

| 3-Phenyllactic acid | Not specified |

| 3-Indolelactic acid | Not specified |

| This compound | 1.3 - 120 (range for all tested) |

Note: The specific relative oxidation rate for this compound was not explicitly stated in the primary source, but it falls within the reported range of 1.3% to 120% for the substrates tested. nih.gov

Chemical Synthesis Methodologies for 2 Hydroxydecanoic Acid

General Chemical Hydroxylation Approaches

A common and well-established method for the synthesis of racemic 2-hydroxyalkanoic acids is through the α-bromination of the corresponding carboxylic acid, followed by hydrolysis. This two-step process, known as the Hell-Volhard-Zelinskii reaction, provides a straightforward route to α-hydroxy acids.

The first step involves the reaction of decanoic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). This reaction selectively introduces a bromine atom at the α-position (the carbon atom adjacent to the carboxyl group) to form 2-bromodecanoic acid. The acid bromide is a key intermediate in this transformation as it enolizes more readily than the carboxylic acid itself. libretexts.org

In the second step, the resulting 2-bromodecanoic acid is subjected to hydrolysis. This is typically achieved by reacting it with an aqueous base, which displaces the bromine atom with a hydroxyl group via a nucleophilic substitution reaction (Sₙ2). Subsequent acidification of the reaction mixture then yields 2-Hydroxydecanoic acid. libretexts.org Due to the nature of the reaction mechanism, which involves an enol intermediate, the final product is a racemic mixture of (R)- and (S)-2-Hydroxydecanoic acid. libretexts.org

Another general approach involves the hydrolysis of 2-hydroxydecanenitrile. This method, while effective for producing the racemic mixture, does not offer stereocontrol and would require a subsequent resolution step to isolate a single enantiomer.

Stereoselective Synthetic Strategies

The biological importance of specific enantiomers of hydroxy fatty acids has driven the development of stereoselective synthetic methods. These strategies aim to produce either the (S)- or (R)-enantiomer of this compound with high purity.

One powerful strategy for the asymmetric synthesis of α-hydroxy carbonyl compounds involves the oxidation of enolates using chiral, non-racemic oxidizing agents. While this method directly produces α-hydroxy ketones, these can be further oxidized to the desired α-hydroxy carboxylic acids. A notable example of such a reagent is a (camphorylsulfonyl)oxaziridine. organic-chemistry.org

The general approach involves the deprotonation of a suitable carbonyl precursor to form an enolate, which is then reacted with the chiral oxaziridine. The steric and electronic properties of both the enolate and the chiral oxidant guide the approach of the oxidant to one face of the enolate, leading to the preferential formation of one enantiomer of the α-hydroxy carbonyl compound. The enantiomeric excess achieved can be quite high, often exceeding 90%. organic-chemistry.org For the synthesis of (S)-2-Hydroxydecanoic acid, a decanoyl derivative could be converted to its enolate and then oxidized with an appropriate chiral N-sulfonyloxaziridine. Subsequent oxidation of the resulting α-hydroxy ketone would yield the target molecule.

The table below summarizes key aspects of this asymmetric oxidation approach.

| Parameter | Description |

| Strategy | Asymmetric oxidation of enolates. |

| Precursor | A decanoyl derivative (e.g., an ester or amide). |

| Key Reagent | Chiral N-sulfonyloxaziridine (e.g., (camphorylsulfonyl)oxaziridine). |

| Intermediate | Enantiomerically enriched α-hydroxy ketone. |

| Final Step | Oxidation of the α-hydroxy ketone to the carboxylic acid. |

| Stereocontrol | Achieved through the chirality of the oxidizing agent. |

The chiral pool is a collection of readily available, enantiomerically pure natural products that can be used as starting materials in asymmetric synthesis. researchgate.net Common chiral pool sources include amino acids, carbohydrates, and hydroxy acids like tartaric acid and malic acid. researchgate.net These molecules possess defined stereocenters that can be incorporated into the target molecule, thus avoiding the need for an asymmetric induction step.

While a direct chiral pool synthesis starting from a precursor that perfectly matches the carbon skeleton of this compound is not commonly cited, the principles of this approach are widely applied to the synthesis of related hydroxy acid structures. For instance, L-malic acid, a C4 dicarboxylic acid with a hydroxyl group, can serve as a versatile starting material for the synthesis of various chiral building blocks. researchgate.net Similarly, amino acids, with their inherent chirality at the α-carbon, are excellent precursors for the synthesis of α-hydroxy acids through diazotization, which converts the amino group to a hydroxyl group with retention of configuration.

For example, a hypothetical chiral pool approach to (S)-2-Hydroxydecanoic acid could start from a readily available (S)-amino acid with a suitable side chain that can be elaborated to the octyl group of decanoic acid. The key transformation would be the stereospecific conversion of the α-amino group to an α-hydroxyl group. The table below illustrates some common chiral pool starting materials and their potential application in the synthesis of chiral hydroxy acids.

| Chiral Pool Source | Key Features | Potential Application in Hydroxy Acid Synthesis |

| L-Amino Acids | Enantiomerically pure α-carbon with an amino group. | Diazotization to stereospecifically form α-hydroxy acids. |

| L-Malic Acid | C4 dicarboxylic acid with an (S)-hydroxyl group. | Can be elaborated to form more complex chiral hydroxy acids. researchgate.net |

| Carbohydrates | Multiple stereocenters and functional groups. | Can be chemically modified to create chiral building blocks for hydroxy acid synthesis. |

Biological Activities and Molecular Mechanisms

Antimicrobial Effects

2-Hydroxydecanoic acid is recognized for its potential as an antimicrobial agent, capable of inhibiting the growth of various microorganisms. lookchem.com This activity is a characteristic shared by other medium-chain fatty acids and their hydroxy derivatives, which are known to possess broad-spectrum antimicrobial effects. rsc.orgfrontiersin.org The effectiveness of fatty acids as antimicrobials can be influenced by their structure, such as chain length and the presence and position of functional groups like the hydroxyl group. nih.govresearchgate.net

While this compound is used for its antimicrobial properties, detailed studies specifying its complete spectrum of activity against particular pathogens are not extensively documented in current research. lookchem.com However, the general class of medium-chain saturated fatty acids and their derivatives demonstrate significant activity. rsc.org For instance, fatty acids are known to be more effective against Gram-positive bacteria compared to Gram-negative bacteria, although some can disrupt the outer membrane of Gram-negative organisms. rsc.orgfrontiersin.orgnih.gov Alpha-hydroxy fatty acids, such as 2-hydroxyisocaproic acid, have shown bactericidal effects against anaerobic bacteria associated with periodontal disease, highlighting the potential of this class of compounds against specific pathogenic threats. nih.govplos.orgnih.gov

The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt the bacterial cell membrane. lookchem.com This mode of action is common among fatty acids and involves the integration of the fatty acid molecule into the lipid bilayer of the cell membrane. nih.govsemanticscholar.org The insertion of these molecules disrupts the membrane's structure and integrity.

This disruption leads to several critical, often lethal, effects on the bacterial cell:

Increased Permeability: The compromised membrane becomes more permeable, leading to the uncontrolled leakage of essential intracellular components like ions, metabolites, and low-molecular-weight proteins. plos.orgasm.org

Membrane Depolarization: The disruption of the membrane structure can dissipate the proton motive force, which is crucial for cellular energy production (ATP synthesis) and transport processes. nih.govnih.gov

Inhibition of Cellular Processes: By affecting the membrane, fatty acids can inhibit essential functions such as the electron transport chain, oxidative phosphorylation, nutrient uptake, and enzyme activity. semanticscholar.org

Ultimately, these events lead to the inactivation and death of the bacterial cell. lookchem.complos.org The surfactant-like properties of the fatty acid contribute to this membrane permeabilization. nih.gov

| Mechanism Stage | Description | Cellular Consequence |

|---|---|---|

| Insertion into Bilayer | The lipophilic carbon chain of this compound integrates into the bacterial lipid membrane. | Initial destabilization of membrane structure. |

| Structural Disruption | The presence of fatty acid molecules causes disorder in the tightly packed phospholipid bilayer. | Increased membrane fluidity and loss of integrity. asm.org |

| Permeabilization | Formation of pores or channels, or general weakening, allows molecules to pass freely across the membrane. | Leakage of essential cytoplasmic contents (ions, ATP, proteins). plos.org |

| Depolarization | Disruption of the electrochemical gradient (proton motive force) across the membrane. | Inhibition of ATP synthesis and nutrient transport. nih.govnih.gov |

| Cell Death | The cumulative damage from loss of contents and energy leads to cell lysis and death. | Inhibition of bacterial growth. semanticscholar.org |

Anti-inflammatory Properties

Specific research detailing the anti-inflammatory properties of this compound is limited. However, related hydroxy fatty acid isomers have been investigated. For example, 3-hydroxydecanoic acid has been shown to inhibit the expression of inflammatory mediators such as TNF-α and cyclooxygenase-2 (COX-2) in macrophages. nih.govtandfonline.com Similarly, 10-hydroxydecanoic acid, a major component of royal jelly, exhibits anti-inflammatory effects by inhibiting the release of inflammatory mediators in vitro. nih.gov

Antioxidant Activities

There is currently a lack of specific studies focusing on the antioxidant activities of this compound. Research on related compounds found in natural products like royal jelly suggests that certain fatty acids possess antioxidant properties, but these findings have not been directly attributed to the 2-hydroxy isomer. nih.govresearchgate.net

Modulation of Metabolic Pathways

Direct evidence for the role of this compound in modulating metabolic pathways is not well-established in the scientific literature. Studies on other isomers, such as 10-hydroxy-2-decenoic acid, have shown effects on glucose metabolism by influencing signaling pathways like the PI3K/AKT pathway in animal models. researchgate.netrsc.org These findings highlight a potential area for future research into the metabolic roles of different hydroxydecanoic acid isomers.

Role in Cellular Signaling Processes

The specific role of this compound in cellular signaling is an area that requires further investigation. Research into the broader family of hydroxy-carboxylic acid receptors (HCARs) shows that they are activated by various hydroxy fatty acids, leading to downstream signaling events that can influence inflammation and metabolism. nih.govnih.govfrontiersin.org For instance, the HCAR3 receptor is activated by 3-hydroxyoctanoic acid. nih.gov However, the specific interaction and signaling functions of this compound have not yet been elucidated. Another isomer, 10-hydroxy-2-decenoic acid, is known to modulate the PI3K/AKT/GSK3β signaling pathway, which is crucial for glucose metabolism. researchgate.netrsc.org

Interactions with Toll-Like Receptors (TLRs) in Innate Immune Response

The innate immune system relies on pattern recognition receptors, such as Toll-like receptors (TLRs), to identify molecules associated with pathogens and initiate a defensive response. Saturated fatty acids have been identified as molecules capable of activating TLR2 and TLR4. This activation is a critical step in the innate immune response, leading to the production of pro-inflammatory cytokines. The mechanism of activation often involves the fatty acyl groups of ligands directly interacting with hydrophobic lipid-binding domains of the receptors, which induces the dimerization necessary for signaling. nih.gov

While direct studies on the interaction between this compound and TLRs are not extensively documented, its structure as a saturated fatty acid suggests a potential role in modulating TLR signaling. Research on other similar fatty acids, such as 10-hydroxydecanoic acid, has shown an inhibitory effect on lipopolysaccharide (LPS)-induced inflammation, a process mediated by TLR4. nih.gov This suggests that hydroxylated fatty acids may have a modulatory, rather than purely agonistic, role in the inflammatory response. Saturated fatty acids can induce the movement and dimerization of TLR4 or TLR2 into lipid rafts within the plasma membrane, which are specialized microdomains essential for signal transduction. nih.govelsevierpure.com It is plausible that this compound, as a saturated fatty acid, could participate in similar processes, thereby influencing the innate immune response. However, further research is needed to elucidate the precise nature of this interaction.

Impact on Membrane Structure and Cellular Processes

One of the key effects of 2-hydroxylated fatty acids is their influence on membrane fluidity and the organization of lipid domains. Studies on the similar molecule 2-hydroxyoleic acid (2OHOA) have demonstrated that it can increase the fluidity of the membrane. nih.gov This is achieved by interacting with sphingomyelin (B164518) in lipid rafts, which increases the thickness of the water layer and leads to a more fluid state. nih.gov Furthermore, 2OHOA promotes the separation of lipids into distinct domains, specifically liquid-disordered (non-raft) and liquid-ordered (raft) domains. nih.gov This segregation can affect the function of membrane-associated proteins and signaling pathways that are dependent on the specific lipid environment of rafts. mdpi.comnih.gov

The presence of the 2-hydroxyl group is crucial for stabilizing membrane microdomains, likely through the formation of additional intermolecular hydrogen bonds with other lipids like sphingosine (B13886) and sugar head groups. mdpi.com In fact, 2-hydroxy sphingolipids are considered necessary for the proper organization of plasma membrane nanodomains. oup.com

The antimicrobial properties of this compound are also linked to its ability to disrupt membrane integrity. Its structure enables it to interfere with and disrupt the cell membranes of certain microorganisms, leading to their inactivation. lookchem.com This mechanism is a key aspect of its function as an antimicrobial agent.

The table below summarizes the observed effects of 2-hydroxylated fatty acids on the properties of cellular membranes based on available research findings.

| Property Affected | Observed Effect of 2-Hydroxylated Fatty Acids | Reference |

| Membrane Order | Reduction in the tight packing of lipid side chains, leading to decreased lipid order. | mdpi.com |

| Membrane Fluidity | Increased bilayer fluidity, particularly through interaction with sphingomyelin in lipid rafts. | nih.gov |

| Lipid Organization | Affects the lateral organization of lipids and promotes phase separation into liquid-ordered and liquid-disordered domains. | nih.gov |

| Membrane Microdomains | The 2-hydroxyl group can stabilize membrane microdomains through additional hydrogen bonding. | mdpi.com |

| Bacterial Membrane Integrity | Disrupts the cell membrane of microorganisms, leading to inactivation. | lookchem.com |

Investigative Research in Diverse Biological Systems

Bacterial Systems: Pseudomonas ovalis as a Model

Early research into the composition of bacterial cell walls identified a significant presence of various hydroxy fatty acids within the lipopolysaccharide (LPS) fraction of Pseudomonas ovalis. Studies revealed that these hydroxy fatty acids constitute a substantial portion—approximately 80%—of the total fatty acids in the lipid A component of the LPS. nih.govcapes.gov.br Among the identified compounds were 3-hydroxydecanoic acid, 3-hydroxydodecanoic acid, and 2-hydroxydodecanoic acid, a close structural analog to 2-hydroxydecanoic acid. nih.govcapes.gov.br

The biosynthesis of these molecules has been a key area of investigation. Isotopic labeling experiments using 18O2 demonstrated that the formation of 2-hydroxydodecanoic acid occurs via the direct incorporation of an oxygen atom from molecular oxygen. nih.govcapes.gov.br This hydroxylation reaction specifically targets the C-2 position of the fatty acid. In contrast, the same mechanism was not observed for the formation of 3-hydroxydecanoic acid, indicating distinct biosynthetic pathways for fatty acids hydroxylated at different positions within this bacterium. nih.govcapes.gov.br

Table 1: Hydroxy Fatty Acids Identified in the Lipopolysaccharide Fraction of Pseudomonas ovalis

| Compound Name | Molecular Formula | Position of Hydroxyl Group |

| 3-Hydroxydecanoic acid | C₁₀H₂₀O₃ | 3 |

| 3-Hydroxydodecanoic acid | C₁₂H₂₄O₃ | 3 |

| 2-Hydroxydodecanoic acid | C₁₂H₂₄O₃ | 2 |

| Data sourced from research on the lipid components of Pseudomonas ovalis. nih.govcapes.gov.br |

Fungal Systems: Effects on Arbuscular Mycorrhizal Fungi Hyphal Growth

The communication between plants and arbuscular mycorrhizal (AM) fungi is mediated by chemical signals exuded from plant roots, which can stimulate fungal growth and branching in the soil, a critical step before colonization. Among the classes of molecules investigated for this role are 2-hydroxy fatty acids.

Research on the effects of these compounds on the hyphal growth of the AM fungus Gigaspora gigantea has yielded highly specific results. In a long-term bioassay, various 2-hydroxy fatty acids were tested for their ability to stimulate hyphal branching. The study revealed that at a concentration of 5 nM, this compound did not induce a significant hyphal growth response. nih.gov This is in contrast to other fatty acids of the same class but with different chain lengths, indicating a high degree of specificity in the fungal response. nih.gov

The lack of response to this compound underscores the structure-specific nature of the recognition mechanisms in AM fungi. nih.gov Further investigation has shown that both the chain length of the fatty acid and the position of the hydroxyl group are critical determinants of biological activity. nih.gov

For instance, while this compound (C10) and 2-hydroxyhexadecanoic acid (C16) were inactive, 2-hydroxytetradecanoic acid (C14) and, to a lesser extent, 2-hydroxydodecanoic acid (C12) successfully induced a morphological response in Gigaspora gigantea. nih.gov This response was characterized by the formation of multiple, regularly spaced lateral branches along the primary germ tubes. nih.gov

The position of the hydroxyl group was also found to be crucial. When 3-hydroxytetradecanoic acid was tested, it had no effect on hyphal growth, demonstrating that the fungus can distinguish between hydroxylation at the C-2 and C-3 positions. nih.gov Furthermore, this signaling mechanism appears to be specific to certain fungal genera; the AM fungus Glomus intraradices (now known as Rhizophagus irregularis) did not exhibit a growth response to 2-hydroxytetradecanoic acid, which was the most potent stimulator for Gigaspora. nih.gov

Table 2: Effect of 2-Hydroxy Fatty Acids (5nM) on Hyphal Growth of Gigaspora gigantea

| Compound Tested | Carbon Chain Length | Outcome |

| This compound | C10 | No significant growth response |

| 2-Hydroxydodecanoic acid | C12 | Induced hyphal growth response |

| 2-Hydroxytetradecanoic acid | C14 | Induced strong hyphal growth response |

| 2-Hydroxyhexadecanoic acid | C16 | No significant growth response |

| Data based on a long-term bioassay of AM fungi hyphal branching. nih.gov |

Mammalian Metabolic Studies

In mammalian systems, this compound is classified as a medium-chain fatty acid. hmdb.cahmdb.ca The metabolism of 2-hydroxy fatty acids (hFA) is distinct from that of their non-hydroxylated counterparts. The primary known degradation pathway for hFA in mammals is peroxisomal α-oxidation. nih.gov

This metabolic process involves the 2-hydroxylation of a fatty acyl-CoA, catalyzed by the enzyme phytanoyl-CoA 2-hydroxylase (PHYH), which is located in peroxisomes. nih.gov Following this step, the enzyme 2-hydroxyacyl-CoA lyase cleaves the molecule, resulting in the removal of a single carbon atom. nih.gov For an even-chain 2-hydroxy fatty acid, this process yields an odd-chain fatty acid. This odd-chain fatty acid can then be further metabolized through β-oxidation. nih.gov This pathway is essential for the breakdown of specific types of fatty acids, including those derived from dietary sources.

Advanced Analytical Techniques for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of 2-Hydroxydecanoic acid and other hydroxy fatty acids (OH-FAs). news-medical.netnih.gov Its high sensitivity and specificity allow for the detection and quantification of these compounds even at low concentrations in complex biological samples like human serum, honey, and rice seedlings. acs.org The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides robust separation of complex lipid mixtures and accurate identification of the individual components. miami.edu

LC-MS methods are widely applied in:

Metabolomics: To profile endogenous levels of this compound and related metabolites to discover potential biomarkers for diseases. A study on esophageal squamous cell carcinoma utilized a UPLC-MS/MS strategy to identify alterations in 2- and 3-OHFAs in patient plasma. researchgate.net

Drug Discovery: To assess the metabolic fate of pharmaceutical compounds and their impact on lipid metabolism. news-medical.net

Food Science: To characterize the composition of lipids in food products, such as the detection of various OH-FAs in honey. acs.org

A specific strategy involves chemical isotope labeling-assisted LC-MS, which enhances the ability to screen for and identify OH-FAs. acs.org This approach, combined with high-resolution mass spectrometry, facilitates the in-depth annotation of a wide range of saturated monohydroxyl fatty acids. acs.orgmiami.edu

Interpretation of Chromatographic Retention Behaviors

The retention behavior of this compound in reversed-phase liquid chromatography (RPLC) is a key parameter for its identification. In RPLC systems, typically using a C18 stationary phase, the retention of OH-FAs is governed by their chemical structure, including carbon chain length and the position of the hydroxyl group. acs.org

A systematic study of 39 authentic OH-FA standards revealed that their retention follows predictable "carbon number rules". acs.org This allows for the prediction of retention indices (RI) for OH-FAs with carbon numbers ranging from 8 to 18. acs.org The position of the hydroxyl group significantly influences retention time; for a given carbon chain length, different isomers will elute at distinct times. This isomeric retention time shift is a crucial element in confirming the identity of compounds like this compound when authentic standards are unavailable. researchgate.net By building structure-dependent retention time prediction models, researchers can annotate peaks by comparing experimental data with a theoretical database of possible isomers. researchgate.net

| Mobile Phase Composition | Decreases with higher organic solvent concentration | A higher concentration of organic solvent in the mobile phase increases its elution strength, reducing retention. nih.gov |

Analysis of Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) provides crucial structural information about this compound through the analysis of its fragmentation patterns. When ionized, the molecule breaks apart in a predictable manner, generating a unique mass spectrum. scienceready.com.au For hydroxy fatty acids, collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is used to generate these characteristic fragments. acs.org

The fragmentation of OH-FAs is highly dependent on the position of the hydroxyl group. acs.org A key finding is that the intensity ratio (IR) of specific characteristic fragment ions can be used to pinpoint the location of the hydroxyl substitution. acs.org For instance, the fragment ions corresponding to specific cleavages near the hydroxyl group can differentiate 2-hydroxy isomers from 3-hydroxy isomers and others. acs.org

Common fragmentation patterns for carboxylic acids involve the loss of small neutral molecules. In the case of hydroxy fatty acids, characteristic fragment ions include those resulting from the loss of water (M-18) and other cleavages along the carbon chain. libretexts.org A detailed study on saturated OH-FAs identified key fragment ions that are closely related to the hydroxyl group's position. acs.org The analysis of these patterns is fundamental for distinguishing between the numerous possible isomers. acs.org

Table 2: Characteristic Mass Spectrometry Data for Hydroxy Fatty Acid Isomer Identification

| Feature | Description | Utility for this compound |

|---|---|---|

| Molecular Ion Peak (M+) | Represents the intact ionized molecule. whitman.edu | Confirms the molecular weight of the compound. |

| Characteristic Fragment Ions | Specific ions generated by cleavage at or near the hydroxyl group. acs.org | Helps to determine the exact position of the hydroxyl group on the decanoic acid chain. acs.org |

| Intensity Ratio (IR) of Fragments | The relative abundance of two or more characteristic fragment ions. acs.org | Serves as a quantitative marker to confirm the hydroxyl position and distinguish between isomers like 2-OHDA and 3-OHDA. acs.org |

Derivatization Strategies for Enhanced Identification

Due to the low ionization efficiency and high structural similarity of OH-FAs, chemical derivatization is often employed to enhance their detection and identification by LC-MS. researchgate.netnih.gov Derivatization involves reacting the analyte with a reagent to form a derivative with improved analytical properties, such as increased ionization efficiency in electrospray ionization (ESI) or the introduction of a structurally informative tag. nih.gov

One effective strategy utilizes the derivatization reagent 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI). nih.govresearchgate.net When this compound is derivatized with ADMI, it produces a diagnostic ion at m/z 155.1 upon LC-MS analysis. This is distinct from the diagnostic ion (m/z 171.1) produced by 3-hydroxy fatty acids, allowing for clear differentiation between these isomers. nih.govresearchgate.net

Isotope-labeled derivatization reagents can also be used to simplify the detection of low-abundance OH-FAs in complex biological samples. nih.gov Other reagents, such as 2-picolylamine and Girard's Reagent T, have also been successfully used to improve the detection sensitivity of fatty acids by thousands-fold. nih.govmdpi.com These methods provide a powerful toolkit for the comprehensive analysis of 2-hydroxy and 3-hydroxy fatty acids, facilitating a better understanding of their biological roles. nih.gov

Table 3: Derivatization Reagents for Enhanced LC-MS Analysis of Hydroxy Fatty Acids

| Derivatization Reagent | Purpose | Resulting Advantage |

|---|---|---|

| 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) | To distinguish between 2-OH and 3-OH isomers. nih.govresearchgate.net | Produces position-specific diagnostic fragment ions (m/z 155.1 for 2-OH, m/z 171.1 for 3-OH). nih.gov |

| 2-Picolylamine (2-PA) | To increase detection sensitivity in positive ESI mode. nih.govnih.gov | Forms derivatives that are highly responsive in ESI-MS, enabling detection in the low femtomole range. nih.gov |

| Girard's Reagent T (GT) | To enhance detection sensitivity, particularly for imaging mass spectrometry. mdpi.com | Significantly improves signal intensity (up to 1000-fold) compared to analyzing the underivatized acid. mdpi.com |

| 2-Dimethylaminoethylamine (DMED) | To enhance detection of saturated fatty acid hydroxy-derivatives. researchgate.net | Increases detection sensitivity significantly compared to non-derivatization methods. researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxydecanoic acid |

| 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) |

| 2-picolylamine |

| Girard's Reagent T |

Potential Research Applications and Material Science Perspectives

Bioresearch Reagents and Organic Compounds for Life Science Studies

In the realm of life sciences, 2-hydroxydecanoic acid is a valuable organic compound and bioresearch reagent. It is utilized in research focused on fatty acid metabolism, offering insights into the bioenergetic pathways within biological systems chemimpex.com. As a well-characterized fatty acid, it serves as an analytical standard for the identification and quantification of related compounds in biological samples. Its synthesis occurs via the oxygenation by monooxygenase, which uses molecular O2 as a substrate caymanchem.com. This compound is found in the lipophilic part of the lipopolysaccharide fraction of the aerobic bacterium P. ovalis caymanchem.com.

Development as an Intermediate in Pharmaceutical Synthesis

The chemical structure of this compound, featuring both a hydroxyl and a carboxylic acid functional group, makes it a versatile precursor in the synthesis of pharmaceuticals zlchemi.com. These reactive sites allow for a variety of chemical modifications, enabling its use as a building block for more complex active pharmaceutical ingredients (APIs) theasengineers.comreachemchemicals.com. The quality and purity of such intermediates are critical as they directly impact the safety and efficacy of the final drug product theasengineers.com. This alpha-hydroxy acid's structure is particularly useful in creating diverse molecular architectures, including those for advanced drugs targeting a range of conditions.

Role in Drug Delivery System Research

The potential of this compound in drug delivery systems is an active area of research chemimpex.com. Its molecular structure allows it to form micelles, which can encapsulate and transport hydrophobic drugs chemimpex.com. This capability is crucial for improving the solubility and bioavailability of certain medications chemimpex.com. The use of such fatty acids in formulating nanocarriers is being explored to enhance the topical delivery of treatments for conditions like skin cancer, aiming to localize drug action and reduce systemic side effects nih.gov. Advanced drug delivery systems, such as those that are pH-responsive, can protect the encapsulated drug from the biological environment and minimize effects on healthy tissues mdpi.com.

Exploration in Biodegradable Polymer Development

This compound is a candidate for the development of eco-friendly, biodegradable plastics, offering a sustainable alternative to traditional petroleum-based materials chemimpex.com. As a hydroxy acid, it can serve as a monomer for the synthesis of aliphatic polyesters, a class of polymers known for their biodegradability due to their hydrolysable ester bonds nih.gov. The development of such biopolymers is a key element in creating sustainable economic systems based on renewable resources . Research into copolymers, such as those combining hydroxy decanoates with lactic acid, has shown that the incorporation of such fatty acids can enhance thermal stability and ductility, allowing the mechanical properties to be tailored for specific applications mdpi.com. An ideal biodegradable material for biomedical applications should have non-toxic degradation products that are easily metabolized and cleared from the body upenn.edu.

| Property | Description | Relevance in Polymer Development |

| Monomer Type | Hydroxy acid | Contains both alcohol and carboxylic acid functional groups, enabling polyester (B1180765) formation through polycondensation. |

| Resulting Polymer | Aliphatic Polyester | The ester linkages in the polymer backbone are susceptible to hydrolysis, contributing to biodegradability nih.gov. |

| Potential Properties | Biodegradable, Thermoplastic | Can be melted and reformed, and is broken down by microorganisms, offering an alternative to petro-plastics chemimpex.com. |

| Customization | Copolymerization | Blending with other monomers (e.g., lactic acid) can modify properties like thermal stability and tensile strength mdpi.com. |

Fundamental Research in Fatty Acid Metabolism and Bioenergy

This compound is utilized in fundamental research concerning fatty acid metabolism, aiding in the understanding of energy storage and production in biological systems chemimpex.com. It is classified as a medium-chain fatty acid, which is defined as a fatty acid with an aliphatic tail containing between 4 and 12 carbon atoms . The metabolism of such fatty acids is a key area of study. Generally, fatty acids are broken down through the mitochondrial beta-oxidation pathway to provide energy for cellular activities qu.edu.qa. Studies involving specific hydroxy fatty acids have investigated their effects on bone metabolism, suggesting potential estrogenic activities that could influence bone health nih.gov. Research has also shown that certain medium-chain fatty acids can decrease the deposition of saturated fatty acids and regulate gene expression related to inflammation and fibrosis researchgate.net.

| Research Area | Focus of Study | Key Findings/Implications |

| Cellular Energy | Catabolism of fatty acids via β-oxidation to meet cellular energy needs qu.edu.qa. | Understanding the fundamental processes of energy production from lipids. |

| Metabolic Regulation | Impact of specific hydroxy fatty acids on gene expression related to fibrosis and inflammation researchgate.net. | Potential therapeutic applications for metabolic disorders. |

| Bone Health | Investigation of the estrogenic activities of certain hydroxy fatty acids and their effect on bone metabolism nih.gov. | May lead to new approaches for managing postmenopausal bone loss. |

| Biosynthesis | The synthesis of the hydroxy portion of this compound occurs through oxygenation by monooxygenase caymanchem.com. | Insights into the enzymatic pathways that produce these specialized fatty acids. |

Future Research Directions and Unanswered Questions

Elucidation of Complete Biological Roles and Signaling Pathways

A significant gap exists in our understanding of the specific biological functions of 2-hydroxydecanoic acid. In mammals, 2-hydroxylated fatty acids are primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H) and are known to be crucial components of sphingolipids, particularly in the myelin sheath of the nervous system and the epidermal barrier of the skin. nih.govnih.govmedlineplus.gov Mutations in the FA2H gene lead to severe neurodegenerative disorders, highlighting the importance of this lipid class. medlineplus.govuniprot.org However, the specific contribution of the C10 variant, this compound, to these processes is unknown. It is also unclear whether it acts merely as a structural precursor or possesses intrinsic signaling properties.

Future research must focus on identifying the specific proteins, receptors, and metabolic pathways that this compound interacts with. Key unanswered questions include:

Does free this compound have signaling roles, or does it function exclusively as a constituent of more complex lipids like ceramides?

What downstream signaling cascades are activated or modulated by this compound or its derivatives?

Beyond its established presence in myelin and skin, what are its roles in other tissues where FA2H is expressed, such as the colon and lungs? nih.gov

Given that related 2-hydroxy lipids are implicated in regulating endosomal calcium levels and viral entry, does this compound share these functions? pnas.org

A proposed roadmap for this research is outlined in the table below.

| Research Phase | Objective | Methodologies | Expected Outcome |

| Phase 1: Receptor/Target Identification | Identify specific cellular receptors or binding proteins for this compound. | Affinity chromatography, yeast two-hybrid screening, computational docking studies. | Identification of direct molecular targets. |

| Phase 2: Pathway Analysis | Map the signaling pathways modulated by receptor binding or metabolic changes. | Phosphoproteomics, transcriptomics (RNA-seq), and metabolomics following cell treatment. | Elucidation of downstream signaling networks (e.g., MAPK, PI3K/AKT). |

| Phase 3: Functional Validation | Confirm the biological consequence of these pathway modulations. | Gene knockout/knockdown (CRISPR/Cas9, siRNA) of identified targets, followed by functional assays (e.g., cell proliferation, inflammation, barrier function). | Validation of the physiological role of the compound-target interaction. |

Optimization of Biosynthetic Pathways for Sustainable Production

The limited commercial availability of this compound, particularly its individual stereoisomers, hampers extensive research. Developing robust and sustainable production methods is therefore a critical research direction. Metabolic engineering of microbial hosts like Escherichia coli or Saccharomyces cerevisiae presents a promising alternative to complex chemical synthesis. acs.orgnih.gov

The optimization of a biosynthetic pathway requires a multi-pronged approach, focusing on precursor supply, efficient enzymatic conversion, and host cell engineering. A hypothetical pathway could involve introducing a fatty acid hydroxylase capable of acting on decanoic acid or its acyl-carrier protein/CoA derivative.

Key research objectives include:

Enzyme Discovery and Engineering: Identifying or engineering hydroxylases with high specificity and catalytic efficiency for C10 fatty acid substrates.

Metabolic Flux Redirection: Engineering the host's central metabolism to increase the intracellular pool of decanoic acid or its precursors. This could involve upregulating fatty acid biosynthesis and downregulating competing pathways like β-oxidation. nih.govdaneshyari.compnas.org

Cofactor Engineering: Ensuring an adequate supply of necessary cofactors, such as NADPH and O₂, which are often required by hydroxylase enzymes. acs.orgnih.gov

Process Optimization: Optimizing fermentation conditions (e.g., temperature, pH, substrate feeding) to maximize titer, yield, and productivity. frontiersin.org

Comprehensive Stereoisomer-Specific Biological Profiling

This compound possesses a chiral center at the C2 position, meaning it exists as two distinct stereoisomers: (R)-2-hydroxydecanoic acid and (S)-2-hydroxydecanoic acid. In biological systems, stereochemistry is often paramount to function. The mammalian enzyme FA2H is known to be stereospecific, producing the (R)-enantiomer. nih.govuniprot.org Conversely, the (S)-enantiomer found in some biological samples is presumed to be of bacterial origin. nih.gov

Despite this fundamental difference, the vast majority of commercially available this compound is a racemic mixture ((±)-2-hydroxydecanoic acid), and most studies have not distinguished between the isomers. This is a major knowledge gap, as the two enantiomers could have vastly different, or even opposing, biological activities.

Future research must prioritize the following:

Stereoselective Synthesis: Development of reliable and scalable chemical or enzymatic methods for synthesizing the pure (R) and (S) enantiomers.

Comparative Biological Screening: Performing parallel screens of the (R)-isomer, the (S)-isomer, and the racemic mixture across a wide range of biological assays (e.g., cytotoxicity, anti-inflammatory, antimicrobial, receptor binding).

Pharmacokinetic and Metabolic Profiling: Evaluating whether the two isomers are absorbed, distributed, metabolized, and excreted differently in vivo.

| Stereoisomer | Known Origin | Key Research Question | Potential Biological Relevance |

| (R)-2-hydroxydecanoic acid | Eukaryotic (via FA2H) nih.govuniprot.org | What are its specific roles in myelin and skin integrity? Does it have signaling functions? | Neuroprotection, skin barrier function, cell signaling. |

| (S)-2-hydroxydecanoic acid | Bacterial nih.gov | Does it interact with the host immune system? Does it have antimicrobial properties or modulate the microbiome? | Host-pathogen interactions, gut health, innate immunity. |

Advanced Mechanistic Studies of Biological Activities

Preliminary data suggests potential roles for this compound in various applications, including cosmetics and as an antimicrobial agent. lookchem.com However, the underlying molecular mechanisms for these activities are unknown. Moving beyond correlational observations to mechanistic understanding is essential for any potential therapeutic or industrial development.

For instance, if this compound exhibits antimicrobial properties, critical unanswered questions include:

What is the mechanism of bacterial inhibition? Does it disrupt the cell membrane, inhibit essential enzymes, or interfere with signaling pathways?

What is its spectrum of activity (i.e., which bacterial or fungal species are most sensitive)?

Does it act synergistically with other antimicrobial compounds?

Similarly, if it functions as a skin conditioning agent, research should investigate how it interacts with keratinocytes, influences lipid barrier synthesis, and modulates inflammatory responses in the skin. Advanced techniques such as live-cell imaging, enzyme kinetics, and structural biology will be crucial to dissect these mechanisms at a molecular level.

Integration into Lipidomics and Systems Biology Frameworks

Lipidomics, the large-scale study of lipids, is a powerful tool for understanding cellular processes in health and disease. nih.gov However, the comprehensive analysis of 2- and 3-hydroxy fatty acids remains challenging due to their structural similarity to other lipids and the limited availability of analytical standards. researchgate.net A key future direction is the development of more robust and sensitive analytical methods for the specific detection and quantification of this compound in complex biological matrices like plasma, tissues, and fecal samples.

Once reliable quantitative data can be obtained, it must be integrated into a broader systems biology context. This involves:

Biomarker Discovery: Correlating the levels of this compound with different physiological or pathological states (e.g., neurodegenerative diseases, inflammatory bowel disease, metabolic syndrome).

Pathway Modeling: Incorporating this compound into metabolic network models to predict its flux and understand its relationship with other metabolic pathways. researchgate.net

Multi-omics Integration: Combining lipidomics data with genomics, transcriptomics, and proteomics to build a holistic picture of the regulatory networks in which this compound participates.

This integration will allow researchers to move from identifying the molecule to understanding its dynamic role within the complex biological system.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-hydroxydecanoic acid, and how do they influence experimental handling?

- This compound (C₁₀H₂₀O₃, MW 188.26 g/mol) has a melting point of 70°C and a boiling point of 90–91°C at 20 mmHg. Its low boiling point under reduced pressure suggests volatility during high-temperature reactions. Storage at ≤-20°C is recommended to maintain stability . These properties necessitate controlled environments for synthesis and analysis to prevent degradation.

Q. What standardized methods are available for synthesizing and characterizing this compound?

- Synthesis often involves Reformatsky reactions or saponification of esters (e.g., methyl 2-hydroxydecanoate). Characterization typically employs gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization to improve volatility. Retention indices (e.g., RI = 1555 for underivatized this compound) and mass spectral patterns (base ion at m/z 69) are critical for identification .

Q. How should researchers address safety concerns when handling this compound?

- While specific toxicity data are limited, the compound is classified under GHS guidelines as potentially hazardous, requiring precautions against skin/eye contact and inhalation. Safety protocols should align with REACH regulations (EC No. 1907/2006), including use of personal protective equipment (PPE) and fume hoods .

Advanced Research Questions

Q. How can this compound be distinguished from its structural isomers (e.g., 3-hydroxydecanoic acid) in analytical workflows?

- GC-MS with chiral-phase columns is essential. For example, this compound exhibits a distinct retention index (RI = 1555) compared to 3-hydroxydecanoic acid (RI = 1546). Mass spectral differences, such as the base peak at m/z 69 for the 2-isomer versus m/z 89 for the 3-isomer, further aid differentiation .

Q. What challenges arise in enantiomeric resolution of this compound, and what methodologies mitigate them?

- Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors effectively separates enantiomers. For instance, (±)-2-hydroxydecanoic acid can be baseline-resolved using optimized buffer conditions, enabling studies on stereospecific biological activity .

Q. How does this compound enhance mucosal absorption in pharmacological studies, and what mechanistic insights exist?

- In rat models, this compound increases jejunal and colonic absorption of compounds like phenolsulfonphthalein (PSP) by modulating membrane permeability. Pharmacokinetic analyses suggest disruption of tight junctions or lipid bilayer fluidity as potential mechanisms .

Q. What strategies reconcile conflicting data on the ecological impact of this compound?

- Limited ecotoxicity data (e.g., biodegradability, bioaccumulation) require extrapolation from structurally similar hydroxy acids. Computational modeling (e.g., QSAR) and controlled microcosm studies are recommended to address gaps while adhering to regulatory frameworks like ECHA guidelines .

Methodological Recommendations

- Analytical Workflows : Use derivatization (e.g., MSTFA for trimethylsilylation) to enhance GC-MS sensitivity .

- Stereochemical Studies : Combine chiral chromatography with nuclear magnetic resonance (NMR) to confirm enantiopurity .

- Safety Protocols : Regularly consult updated safety data sheets (SDS) and prioritize in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。